molecular formula C16H11Cl3N4O3S3 B2693404 2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide CAS No. 1223997-95-2

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide

Cat. No.: B2693404
CAS No.: 1223997-95-2
M. Wt: 509.82
InChI Key: QYVQZCQQWGATTJ-UHFFFAOYSA-N
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Description

2-({4-amino-5-[(5-chlorothiophen-2-yl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide is a useful research compound. Its molecular formula is C16H11Cl3N4O3S3 and its molecular weight is 509.82. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

  • Folded Conformation and Hydrogen Bonding:
    • Studies on similar compounds reveal a folded conformation around the methylene C atom of the thioacetamide bridge, where the pyrimidine ring is inclined to the benzene ring. This structural feature is often stabilized by intramolecular hydrogen bonding (Subasri et al., 2016).
    • Another study explored the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II), showing how it crystallizes in a specific space group and is centrosymmetric. This compound demonstrated moderate bacterial growth inhibition in vitro assays (Obaleye et al., 2008).

Synthesis and Potential Applications

  • Synthesis of Pyrimidine Derivatives:
    • A series of nonclassical 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were designed as potential thymidylate synthase (TS) inhibitors and antitumor agents. The synthesis involved Heck coupling and cyclization procedures (Gangjee et al., 2004).
    • Another study focused on the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines, also as nonclassical antifolate inhibitors of TS, with potential applications as antitumor and antibacterial agents. These were evaluated against various enzymes and showed varying degrees of potency (Gangjee et al., 1996).

Biochemical and Pharmacological Applications

  • Antagonistic Properties:

    • A study on 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines revealed their potential as selective serotonin 5-HT6 receptor antagonists. These compounds showed significant binding affinity and inhibited the functional cellular responses to serotonin (Ivachtchenko et al., 2010).
  • CNS Depressant Activity:

    • Research on 2-amino-4-(4-chlorophenyl)thiophene-3carboxamide and its derivatives showed CNS depressant activity. This study highlights the synthesis process and the potential therapeutic applications of these compounds (Bhattacharjee et al., 2011).

Properties

IUPAC Name

2-[4-amino-5-(5-chlorothiophen-2-yl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl3N4O3S3/c17-8-1-2-9(18)10(5-8)22-13(24)7-27-16-21-6-11(15(20)23-16)29(25,26)14-4-3-12(19)28-14/h1-6H,7H2,(H,22,24)(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVQZCQQWGATTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(S3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl3N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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